molecular formula C12H24O B12649986 beta,gamma,4-Trimethylcyclohexanepropanol CAS No. 84642-64-8

beta,gamma,4-Trimethylcyclohexanepropanol

Cat. No.: B12649986
CAS No.: 84642-64-8
M. Wt: 184.32 g/mol
InChI Key: JADYNECLVZHQIE-UHFFFAOYSA-N
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Description

Beta,gamma,4-Trimethylcyclohexanepropanol: is a chemical compound with the molecular formula C12H24O and a molecular weight of 184.32 g/mol It is a cyclohexane derivative with three methyl groups and a propanol group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta,gamma,4-Trimethylcyclohexanepropanol typically involves the hydrogenation of corresponding cyclohexene derivatives. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors with continuous flow systems to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial for achieving high yields and product purity .

Chemical Reactions Analysis

Types of Reactions: Beta,gamma,4-Trimethylcyclohexanepropanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta,gamma,4-Trimethylcyclohexanepropanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of beta,gamma,4-Trimethylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.

Comparison with Similar Compounds

    Cyclohexanol: A similar compound with a hydroxyl group attached to the cyclohexane ring.

    Methylcyclohexanol: A compound with one methyl group and a hydroxyl group attached to the cyclohexane ring.

    Trimethylcyclohexanol: A compound with three methyl groups and a hydroxyl group attached to the cyclohexane ring.

Uniqueness: Beta,gamma,4-Trimethylcyclohexanepropanol is unique due to the specific positioning of its methyl groups and the propanol group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

84642-64-8

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-methyl-3-(4-methylcyclohexyl)butan-1-ol

InChI

InChI=1S/C12H24O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h9-13H,4-8H2,1-3H3

InChI Key

JADYNECLVZHQIE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C)C(C)CO

Origin of Product

United States

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